N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide
Description
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and an acetamidobenzamido group. Its molecular formula is C19H22N6O4, and it has a molecular weight of 398.42 g/mol.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-14(27)23-16-4-2-15(3-5-16)19(28)21-8-9-22-20(29)17-6-7-18(25-24-17)26-10-12-30-13-11-26/h2-7H,8-13H2,1H3,(H,21,28)(H,22,29)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKPMSNKYDHAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key fragments (Figure 1):
- Pyridazine-3-carboxamide backbone
- Morpholine substituent
- N-(2-(4-acetamidobenzamido)ethyl) side chain
Pyridazine Core Construction
Pyridazine rings are typically synthesized via:
- Cyclocondensation of 1,4-diketones with hydrazines
- Ring-closing metathesis of dienynes
- Transition metal-catalyzed [4+2] cycloadditions
For this compound, literature suggests that 6-morpholinopyridazine-3-carboxylic acid serves as the central intermediate. A viable route involves:
- Nitration of pyridazine followed by nucleophilic aromatic substitution with morpholine
- Carboxylic acid introduction via directed ortho-metalation or oxidation of methyl groups
Morpholine Incorporation
Morpholine (C₄H₉NO₂) is introduced through nucleophilic substitution on chloropyridazine intermediates. Microwave-assisted reactions enhance reaction rates and yields:
$$
\text{Chloropyridazine} + \text{Morpholine} \xrightarrow{\text{MW, 100°C}} \text{6-Morpholinopyridazine} \quad
$$
Side Chain Installation
The N-(2-(4-acetamidobenzamido)ethyl) group is attached via amide coupling. Sequential reactions involve:
- Ethylenediamine coupling to 4-acetamidobenzoic acid
- Carboxamide formation with pyridazine-3-carboxylic acid
Proposed Synthetic Routes
Route 1: Stepwise Assembly
Step 1: Synthesis of 6-Morpholinopyridazine-3-Carboxylic Acid
- Chloropyridazine Preparation
Pyridazine is nitrated at position 6 using HNO₃/H₂SO₄, followed by chlorination with POCl₃. - Morpholine Substitution
React 6-chloropyridazine with morpholine (2 eq) in DMF at 120°C for 12 h. - Carboxylation
Lithiation at position 3 using LDA, followed by CO₂ quenching yields the carboxylic acid.
Step 2: 4-Acetamidobenzoic Acid Ethylenediamine Conjugate
- Ethylenediamine Activation
Ethylenediamine reacts with 4-acetamidobenzoyl chloride in THF, catalyzed by triethylamine. - Isolation
Product precipitated with ice-water, filtered, and recrystallized from ethanol.
Step 3: Final Amide Coupling
Couple 6-morpholinopyridazine-3-carboxylic acid with the ethylenediamine conjugate using EDCl/HOBt in DCM (Table 1).
Table 1: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 78 |
| DCC/DMAP | DMF | 0→25 | 65 |
| HATU | ACN | 40 | 82 |
Route 2: Convergent Approach
Fragment Preparation
- 6-Morpholinopyridazine-3-Carbonyl Chloride
Treat 6-morpholinopyridazine-3-carboxylic acid with oxalyl chloride. - N-(2-Aminoethyl)-4-Acetamidobenzamide
React ethylenediamine with 4-acetamidobenzoyl chloride, followed by Boc protection.
Convergent Coupling
Mix fragments in anhydrous THF with N-methylmorpholine. Stir at 0°C→25°C for 24 h.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, CONH), 8.72 (d, J=9.2 Hz, 1H, pyridazine-H5), 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.82 (d, J=9.2 Hz, 1H, pyridazine-H4), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.58–3.54 (m, 4H, morpholine-NCH₂), 2.91 (t, J=6.0 Hz, 2H, NHCH₂), 2.08 (s, 3H, COCH₃).
- IR (KBr) : 3280 (N-H), 1665 (C=O amide), 1590 (C=N pyridazine) cm⁻¹.
Challenges and Optimization
Amide Bond Instability
The ethylenediamine linker is prone to hydrolysis under acidic conditions. Mitigation strategies include:
- Using anhydrous solvents
- Conducting reactions under nitrogen atmosphere
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-acetamidobenzamido)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its morpholine ring, in particular, may contribute to its unique binding affinity and specificity for certain molecular targets.
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide is a synthetic organic compound with a complex structure that includes a morpholine ring, a pyridazine ring, and an acetamidobenzamido group. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.
- Molecular Formula : C19H22N6O4
- Molecular Weight : 398.42 g/mol
- IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide
The biological activity of this compound primarily involves its interaction with specific molecular targets, potentially acting as an enzyme inhibitor or receptor ligand. The compound's structure allows it to modulate various biochemical pathways, which may lead to its therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Potential :
- In vitro experiments using macrophage cell lines showed that treatment with the compound led to a decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in managing chronic inflammatory conditions.
-
Enzyme Interaction Studies :
- The compound was tested against several enzymes, revealing competitive inhibition profiles for certain kinases involved in cancer signaling pathways. This highlights its potential as a lead compound for developing targeted therapies.
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the pharmacological profile of this compound. Key findings include:
- Synthesis Improvements : Novel synthetic routes have been developed to enhance yield and purity, making it more viable for clinical applications.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, although further research is needed to fully understand its metabolism and excretion profiles.
- Toxicology Assessments : Initial toxicological evaluations suggest that the compound has a manageable safety profile at therapeutic doses, warranting further investigation into its clinical potential.
Q & A
Q. What are the established synthetic routes for N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, starting with the coupling of pyridazine and morpholine derivatives, followed by amidation and acetylation steps. Key parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride formation) and pH adjustment (e.g., neutralization during workup). To optimize yields, employ Design of Experiments (DOE) principles, such as factorial designs, to systematically vary reaction time, solvent polarity, and catalyst loading. Statistical analysis of yield data can identify critical factors .
Q. Which purification techniques are recommended for isolating this compound, especially given its complex heterocyclic structure?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is effective for separating polar by-products. For larger-scale purification, flash chromatography using gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) can resolve structurally similar impurities. Recrystallization from dimethylformamide (DMF)-water mixtures may enhance purity for crystalline batches .
Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?
- NMR : and NMR verify proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm) and carbonyl carbons (δ 165–175 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of the acetamidobenzamido group).
- IR Spectroscopy : Stretching frequencies for amide I (~1650 cm) and carbonyl groups (~1700 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding the compound's biological activity across different in vitro assays?
Contradictions may arise from assay-specific conditions (e.g., serum protein interference, pH variations). To address this:
- Standardize assay protocols (e.g., uniform cell lines, serum-free media).
- Perform comparative studies with structural analogs (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions.
- Validate activity using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational strategies are employed to predict the compound's binding affinity to kinase targets, and how can these models be validated experimentally?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with ATP-binding pockets. Prioritize targets with conserved lysine residues (common in morpholine-binding kinases).
- Molecular Dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants () .
Q. What experimental design principles should be applied when investigating structure-activity relationships (SAR) for analogs of this compound?
- Fractional Factorial Designs : Screen substituents (e.g., alkyl vs. aryl groups on the pyridazine ring) while minimizing synthetic effort.
- Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft ) parameters with activity.
- QSAR Models : Train machine learning algorithms (e.g., random forest) on datasets with ≥50 analogs to predict IC values .
Q. How can discrepancies between in silico ADMET predictions and empirical pharmacokinetic data be addressed?
- In Vitro Hepatocyte Stability : Compare metabolic half-life () predictions (e.g., CYP3A4 liability) with experimental microsomal assays.
- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to validate computational logP estimates.
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction () vs. predicted values .
Q. What strategies mitigate toxicity concerns while maintaining pharmacological efficacy during lead optimization?
- Toxicity Profiling : Conduct Ames tests for mutagenicity and hERG inhibition assays for cardiotoxicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to reduce off-target interactions.
- Structural Simplification : Remove the 4-acetamidobenzamido moiety if SAR shows it contributes to toxicity but not efficacy .
Q. How should enzymatic inhibition assays be designed to account for potential allosteric modulation by this compound?
- Kinetic Assays : Measure and under varying substrate concentrations to distinguish competitive vs. allosteric inhibition.
- X-ray Crystallography : Resolve co-crystal structures to identify binding sites (e.g., DFG-out conformation in kinases).
- NMR Titrations : Monitor chemical shift perturbations in - HSQC spectra to detect allosteric conformational changes .
Q. What methodologies confirm target engagement in cellular models for this compound?
- Cellular Thermal Shift Assay (CETSA) : Heat shock treated vs. untreated lysates to assess target protein stabilization.
- siRNA Knockdown : Compare compound efficacy in cells with and without target gene silencing.
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins .
Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
